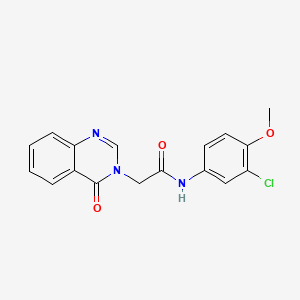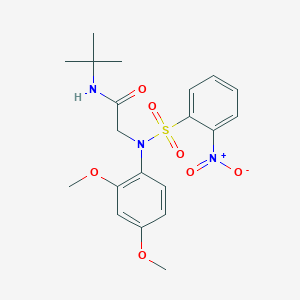}propanamide](/img/structure/B5227950.png)
N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene](1,3-thiazolidin-3-yl)}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide is a complex organic compound with a molecular formula of C18H16N2O2S3 . This compound is notable for its unique structure, which includes a thiazolidinone ring and a trimethoxyphenyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide typically involves the condensation of 4-methylbenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazolidinone derivative . The reaction conditions often require a catalyst, such as piperidine, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide involves its interaction with various molecular targets. The compound’s thiazolidinone ring and trimethoxyphenyl group allow it to bind to specific proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as cell division, which is particularly relevant in cancer research .
類似化合物との比較
Similar Compounds
- **N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(2-thienyl)methylene}propanamide
- **N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(4-methoxyphenyl)methylene}propanamide
Uniqueness
N-(4-methylphenyl)-3-{4-oxo-2-thioxo-5-(3,4,5-trimethoxyphenyl)methylene}propanamide is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry .
特性
IUPAC Name |
N-(4-methylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-14-5-7-16(8-6-14)24-20(26)9-10-25-22(27)19(32-23(25)31)13-15-11-17(28-2)21(30-4)18(12-15)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXHSYPFRUHDAL-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
![2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5227879.png)

![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![N-cyclopentyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5227896.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![(5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![1-(3-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)

![4-[4-(benzyloxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5227953.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5227968.png)
